An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate
An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate
Introduction: Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate is a polyfunctional organic compound of significant interest to the research, pharmaceutical, and materials science communities. As a β-keto ester, its unique 1,3-dicarbonyl arrangement imparts a versatile reactivity profile, making it a valuable building block for complex molecular architectures. The incorporation of the rigid, aromatic naphthalene moiety further provides a scaffold for developing novel therapeutic agents and functional materials. This guide offers an in-depth exploration of its chemical properties, reactivity, synthesis, and handling, providing researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their work.
Core Chemical Identity and Properties
The fundamental identity of a chemical compound is established by its structure and core physical constants. These identifiers are crucial for regulatory compliance, literature searches, and experimental design.
Chemical Structure and Identifiers
The structure features an ethyl ester and a ketone separated by a methylene group, with the keto group attached to the 2-position of a naphthalene ring.
Caption: 2D Structure of Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate | N/A |
| CAS Number | 62550-65-6 | |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1] |
| Canonical SMILES | CCOC(=O)CC(=O)C1=CC2=CC=CC=C2C=C1 | |
Physicochemical Properties
Quantitative physical data for this specific compound are not widely published, a common scenario for specialized research chemicals. However, its structural class provides a strong basis for predicting its general characteristics.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Physical State | Solid or oil | Expected at room temperature based on similar structures. |
| Melting Point | Not reported | Requires experimental determination. |
| Boiling Point | Not reported | Requires experimental determination under vacuum to prevent decomposition. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Sparingly soluble in nonpolar solvents (e.g., hexanes). Insoluble in water. | Predicted based on the large nonpolar naphthalene ring and the polar dicarbonyl moiety. |
The Chemistry of the β-Keto Ester: A Reactivity Profile
The synthetic utility of Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate stems almost entirely from the electronic properties of the β-keto ester functional group. This arrangement creates a molecule with both highly acidic protons and multiple electrophilic sites, enabling a wide range of chemical transformations.
Keto-Enol Tautomerism and Acidity
The defining characteristic of a β-dicarbonyl compound is the pronounced acidity of the α-hydrogens located on the methylene carbon between the two carbonyl groups.[3][4] This enhanced acidity (typically pKa ≈ 11 in DMSO) is a direct consequence of the stability of the resulting conjugate base, the enolate. Upon deprotonation, the negative charge is delocalized across the O-C-C-C-O system through resonance, with both oxygen atoms bearing a significant portion of the charge. This delocalization provides substantial thermodynamic stabilization, making the parent α-protons far more acidic than those of a simple ketone or ester.
Nucleophilic Character: The Enolate Anion
The facile deprotonation by a suitable base (e.g., sodium ethoxide, LDA) generates a potent carbon-centered nucleophile.[3] This enolate is the key reactive intermediate for most of the compound's synthetic applications. Its stability allows for controlled reactions with a wide variety of electrophiles, primarily leading to the formation of new carbon-carbon bonds at the α-position.[4]
Electrophilic Sites
While the α-carbon is the primary site of nucleophilicity, the molecule also possesses two electrophilic centers: the carbonyl carbons of the ketone and the ester.[5][6] These sites are susceptible to attack by strong nucleophiles. Generally, the ketone carbonyl is more electrophilic and reactive towards nucleophiles than the ester carbonyl. This differential reactivity can sometimes be exploited for selective transformations.
Key Synthetic Applications
The dual nucleophilic and electrophilic nature of this molecule makes it a versatile precursor for more complex structures, particularly in the synthesis of novel ketones and heterocyclic systems relevant to drug discovery.
C-C Bond Formation: Alkylation Reactions
One of the most fundamental reactions of β-keto esters is alkylation at the α-carbon.[4] Treatment with one equivalent of a base like sodium ethoxide generates the enolate, which readily participates in Sₙ2 reactions with primary and secondary alkyl halides. This provides a reliable method for introducing alkyl chains, forming a new C-C bond and adding molecular complexity.
Synthesis of Ketones: Hydrolysis and Decarboxylation
β-keto esters are excellent precursors to substituted ketones.[4] Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto acid. This intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon gentle heating to yield a ketone. In this case, the product would be 2-acetylnaphthalene, a valuable intermediate in its own right. This entire sequence provides a strategic method for the acylation of a carbon nucleophile.
Precursor for Heterocyclic Scaffolds
The 1,3-dicarbonyl motif is a classic building block for a vast array of heterocyclic compounds. For instance, condensation reactions with aromatic amines can lead to the formation of substituted quinoline derivatives, a core scaffold in many medicinal compounds.[7] Reactions with hydrazines can yield pyrazoles, and reactions with amidines can produce pyrimidines. The presence of the naphthalene group allows for the direct synthesis of complex, fused-ring systems.
Synthesis Protocol: The Mixed Claisen Condensation
The most direct and industrially relevant synthesis of Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate is through a mixed Claisen condensation.[8] This reaction forms a carbon-carbon bond between two different esters.[9] To ensure a single desired product, the reaction is designed such that one ester partner can form an enolate (the donor) while the other cannot (the acceptor).
Rationale and Workflow
In this synthesis, ethyl acetate serves as the enolizable donor, as it possesses acidic α-protons. Ethyl 2-naphthoate, which lacks α-protons, acts as the non-enolizable electrophilic acceptor. A strong base, typically sodium ethoxide, is used in a stoichiometric amount to deprotonate the ethyl acetate and drive the reaction to completion.[9][10] The reaction is followed by an acidic workup to neutralize the enolate product.
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